2-(4-methylpiperazin-1-yl)benzoic Acid
Overview
Description
2-(4-methylpiperazin-1-yl)benzoic Acid is a chemical compound . It is used as an intermediate in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of 2-(4-methylpiperazin-1-yl)benzoic Acid can be achieved through various methods. One such method involves the condensation of aromatic amine and 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride .Molecular Structure Analysis
The molecular formula of 2-(4-methylpiperazin-1-yl)benzoic Acid is C13H16N2O3 . The InChI code for this compound is 1S/C13H16N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h2-5H,6-9H2,1H3,(H,17,18) .Scientific Research Applications
- Imatinib , a breakthrough anticancer drug, is synthesized using this compound. Imatinib specifically targets the Bcr-Abl protein tyrosine kinase, which plays a crucial role in chronic myelogenous leukemia (CML) . The drug has been remarkably effective in treating Bcr-Abl-positive CML and gastrointestinal stromal tumors.
- Intermediate : 2-(4-methylpiperazin-1-yl)benzoic Acid serves as an intermediate in the synthesis of several APIs, including ofloxacin, rifampicin, clozapine, sildenafil, trifluoperazine, and zopiclone .
- The compound has been employed in a Cu(OAc)2-mediated cyanation protocol, where benzimidazole acts as the directing group. This method allows facile synthesis of cyano derivatives from arenes .
- Derivatives of 2-(4-methylpiperazin-1-yl)benzoic Acid exhibit anti-inflammatory properties. For instance, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone has been studied .
- Researchers have developed a continuous process for large-scale asymmetric production of ®-3-methoxy-2-(4-methylpiperazin-1-yl)propionic acid . This compound is a rare piperazine-substituted amino acid .
Anticancer Drug Development
Active Pharmaceutical Ingredient (API) Synthesis
Cyanation Reactions
Anti-Inflammatory Agents
Continuous Process Development
Safety And Hazards
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGFDTBUUBBWJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360508 | |
Record name | 2-(4-methylpiperazin-1-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperazin-1-yl)benzoic Acid | |
CAS RN |
159589-70-5 | |
Record name | 2-(4-methylpiperazin-1-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Methylpiperazin-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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